3,4-Diethoxy-2-fluorobenzaldehyde
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Overview
Description
3,4-Diethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is a derivative of benzaldehyde, where the benzene ring is substituted with two ethoxy groups at positions 3 and 4, and a fluorine atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-2-fluorobenzaldehyde typically involves the fluorination of a suitable precursor, such as 3,4-diethoxybenzaldehyde. One common method is the halogen-exchange reaction, where 3,4-diethoxybenzaldehyde is treated with a fluorinating agent like hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants to achieve efficient fluorination .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3,4-Diethoxy-2-fluorobenzoic acid.
Reduction: 3,4-Diethoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Diethoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diethoxy-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The fluorine atom can influence the compound’s reactivity and interaction with enzymes and other proteins. The ethoxy groups can affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
3,4-Diethoxybenzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluorobenzaldehyde: Lacks the ethoxy groups, affecting its solubility and reactivity.
3,4-Difluorobenzaldehyde: Contains an additional fluorine atom, which can further influence its chemical properties.
Uniqueness: 3,4-Diethoxy-2-fluorobenzaldehyde is unique due to the combination of ethoxy groups and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
701263-96-9 |
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Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3,4-diethoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H13FO3/c1-3-14-9-6-5-8(7-13)10(12)11(9)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
UNPXDYUOEGPRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)F)OCC |
Origin of Product |
United States |
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